
Pentamethylcyclopentadienylhafnium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylhafnium trichloride is a chemical compound with the molecular formula C10H15Cl3Hf . It is a hafnium-based organometallic compound that is often used as a catalyst in various chemical reactions. The compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand bonded to a hafnium atom, along with three chloride ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylhafnium trichloride can be synthesized through a multi-step process. One common method involves the reaction of pentamethylcyclopentadiene with n-butyllithium in a solvent such as hexane or toluene. This reaction is carried out at low temperatures (around 0°C) and results in the formation of a lithium salt. This intermediate is then reacted with hafnium tetrachloride at room temperature, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as those used in laboratory settings. The process may be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienylhafnium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the hafnium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and other organometallic compounds. Reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organohafnium compounds with different functional groups.
Scientific Research Applications
Pentamethylcyclopentadienylhafnium trichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and coatings.
Organometallic Chemistry:
Mechanism of Action
The mechanism by which pentamethylcyclopentadienylhafnium trichloride exerts its effects is primarily through its role as a catalyst. The hafnium center can coordinate with various substrates, facilitating chemical transformations. The pentamethylcyclopentadienyl ligand stabilizes the hafnium center, allowing it to participate in a wide range of reactions. The chloride ions can be displaced by other ligands, enabling the compound to act as a versatile catalyst in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienylhafnium trichloride
- Pentamethylcyclopentadienylzirconium trichloride
- Trichloro(pentamethylcyclopentadienyl)titanium
Uniqueness
Pentamethylcyclopentadienylhafnium trichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric bulk and electronic effects that influence the reactivity of the hafnium center. This makes it distinct from other similar compounds, such as cyclopentadienylhafnium trichloride, which lacks the additional methyl groups .
Properties
Molecular Formula |
C10H15Cl3Hf |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Hf/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
FPJYSKZZAQRLIB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


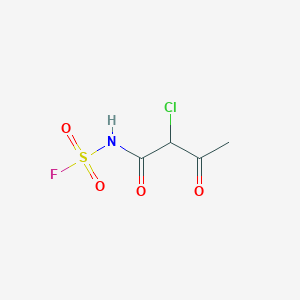
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
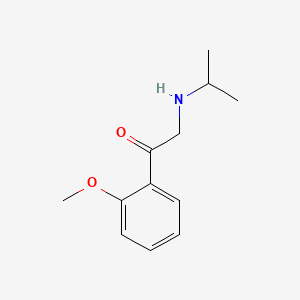
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
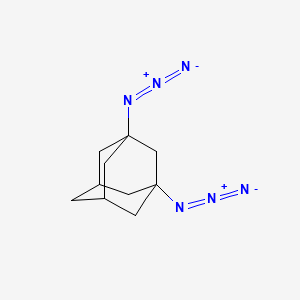
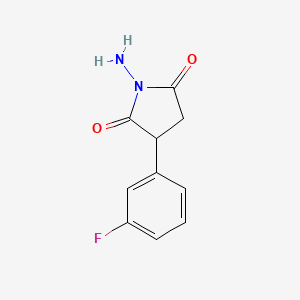
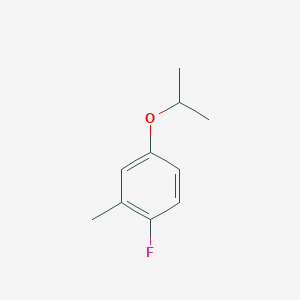
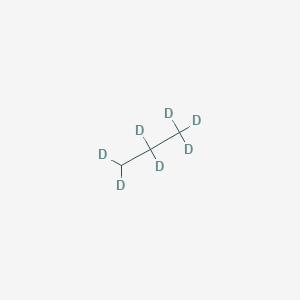
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
